4,5-双(苯甲酰硫基)-1,3-二硫杂环戊二烯-2-硫酮

描述

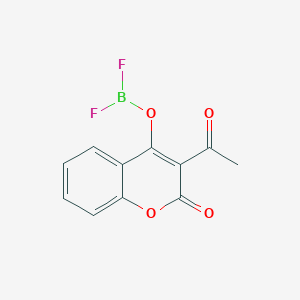

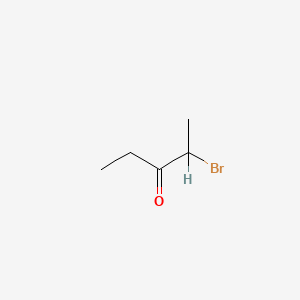

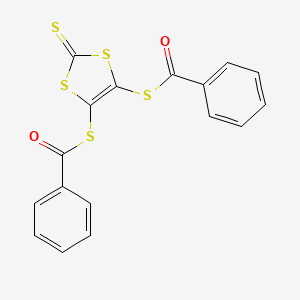

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a useful research compound. Its molecular formula is C17H10O2S5 and its molecular weight is 406.6 g/mol. The purity is usually 95%.

The exact mass of the compound 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机发光二极管 (OLED)

4,5-双(苯甲酰硫基)-1,3-二硫杂环戊二烯-2-硫酮: 在 OLED 元件合成中用作吸电子构件 . 其分子结构有助于实现高效发光所需的电子性质。该化合物能够参与交叉偶联反应,使其成为开发具有更高亮度和颜色纯度的 OLED 材料的宝贵组成部分。

有机太阳能电池

在有机光伏领域,该化合物用于创建可提高太阳能电池效率的创新材料 . 该化合物(特别是溴化后)的缺电子性质,使其能够在太阳能电池层内实现更好的电导率和电荷转移,从而导致更高的功率转换效率。

荧光染料

该化合物是合成荧光染料的关键前体,尤其是在超分辨率显微镜(例如受激发射损耗 (STED) 显微镜)中使用的染料 . 这些染料被称为“S4 DBD 染料”,具有很大的斯托克斯位移,这对于在生物学研究中实现高分辨率成像至关重要。

共轭聚合物

含有 4,5-双(苯甲酰硫基)-1,3-二硫杂环戊二烯-2-硫酮的共轭聚合物在氧化剂传感方面显示出可观的应用前景,因为它们在氧化后会发生荧光响应 . 这些材料可用于传感器,以检测生物系统或环境监测中的氧化应激。

稳定的三苯甲基自由基

合成稳定的三苯甲基自由基(用于电子顺磁共振 (EPR) 测定生物分子结构)依赖于该化合物作为基本构件 . 这些自由基特别适用于体外和细胞内 EPR 研究,有助于我们了解分子结构和动力学。

芳香亲核取代反应

4,5-双(苯甲酰硫基)-1,3-二硫杂环戊二烯-2-硫酮: 参与芳香亲核取代反应,这对于合成各种有机化合物至关重要 . 该化合物中吸电子基团的存在增加了其反应性,使其成为在复杂有机合成中进行选择性取代反应的有吸引力的候选者。

作用机制

Target of Action

It’s structurally related to 4,4’-thiobisbenzenethiol, which is a useful monomer and intermediate for dyes .

Mode of Action

Studies have shown that it undergoes decomposition on the silver surface to dmit2- ion . This suggests that it may interact with its targets through a similar decomposition process, leading to changes in the target’s structure or function.

Result of Action

Its decomposition on the silver surface suggests that it may induce structural or functional changes in its targets .

Action Environment

Its decomposition on the silver surface suggests that the presence of certain metals may influence its activity .

生化分析

Biochemical Properties

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including thiol-containing enzymes, by forming covalent bonds with the thiol groups. This interaction can lead to the inhibition or activation of these enzymes, depending on the specific context. Additionally, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been shown to interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can alter their structure and function .

Cellular Effects

The effects of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of thiol groups in enzymes and proteins, leading to changes in their activity. This compound can also bind to specific biomolecules, altering their conformation and function. Furthermore, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity. At higher doses, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects .

Metabolic Pathways

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Additionally, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been shown to affect the redox state of cells by interacting with thiol-containing enzymes and proteins .

Transport and Distribution

The transport and distribution of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione within subcellular structures can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

属性

IUPAC Name |

S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZPSSPUVUGQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218602 | |

| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68494-08-6 | |

| Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in material science?

A1: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione serves as a key starting material for creating novel tetrathiafulvalene (TTF) derivatives . TTF and its derivatives are organic sulfur-containing heterocyclic compounds known for their electron-donating abilities and use in developing molecular conductors and superconductors.

Q2: Can you describe the structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione?

A2: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has the molecular formula C17H10O2S5 and a molecular weight of 406.58 g/mol . Structurally, it consists of a 1,3-dithiole-2-thione core, with each of the 4 and 5 positions substituted with a benzoylthio (-S-C(=O)-C6H5) group.

Q3: How is 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione typically characterized?

A3: Researchers commonly employ various spectroscopic techniques to characterize 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. These include X-ray diffraction analysis to determine crystal structure , FT-Raman spectroscopy for vibrational modes analysis , optical absorption, infrared, and X-ray powder diffraction spectroscopy to identify functional groups and structural characteristics.

Q4: How does 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione contribute to the synthesis of tetrathiafulvalenes?

A4: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione acts as a precursor in synthesizing both symmetrical and unsymmetrical TTF derivatives . One common synthetic route involves a phosphite coupling reaction, where the benzoylthio groups are removed, and two dithiole rings couple to form the TTF core.

Q5: Are there any studies on the thermal properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione?

A5: Yes, the thermal behavior of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) techniques . These analyses provide valuable information about its thermal stability and decomposition patterns.

Q6: Can 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione be used to synthesize macrocycles?

A6: Yes, researchers have successfully incorporated the 4,5-dithio-1,3-dithiole-2-thione unit, derived from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, into macrocyclic structures . This demonstrates its versatility as a building block for creating more complex molecular architectures with potential applications in supramolecular chemistry and materials science.

Q7: Are there any known interactions of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione with halogens?

A7: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione readily forms adducts with diatomic halogens like dibromine (Br2) and diiodine (I2) . These adducts exhibit interesting bonding interactions, including halogen bonding and charge-transfer interactions, making them relevant to the study of intermolecular forces.

Q8: What is the role of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in developing magnesium ion sensors?

A8: Interestingly, 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been explored as an ionophore in magnesium-selective electrodes . When incorporated into a polyvinyl chloride (PVC) membrane, it exhibits selectivity towards magnesium ions, allowing for their potentiometric detection.

Q9: Can 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione be used to prepare Wittig reagents?

A9: Yes, a phosphonium salt derived from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione can act as a versatile Wittig reagent . This reagent enables the synthesis of unsymmetrical TTF derivatives and other 1,3-dithiol-2-ylidene derivatives, further expanding the scope of accessible TTF-based materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。